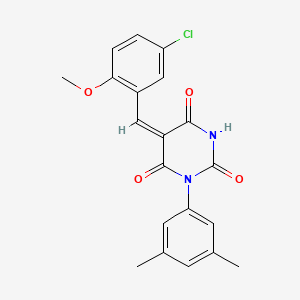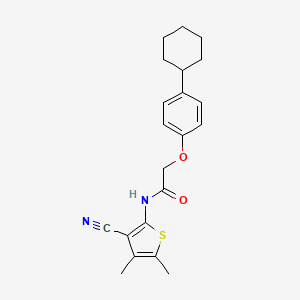![molecular formula C16H14N4O3S2 B5002901 3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5002901.png)
3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves tandem aza-Wittig and annulation reactions, utilizing iminophosphoranes, arylisocyanate, and substituted thiophenols to achieve the desired molecular framework. These methods allow for the efficient creation of the compound's complex structure, highlighting the importance of precise chemical reactions in developing pharmacologically relevant compounds (Luo et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including the target compound, is characterized by specific substituents that contribute to their biological activities. Structural analyses, such as X-ray crystallography, are pivotal in determining the configuration and conformation of these molecules, which in turn influences their interaction with biological targets (Elokhina et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of this class of compounds are significantly influenced by their thio and pyrazolylmethyl groups. These functionalities are key in the synthesis of various derivatives, offering a wide range of reactions that can be utilized to modify the compound's structure and enhance its biological activities. The ability to undergo diverse chemical reactions makes these compounds versatile intermediates in medicinal chemistry (Erkin & Ramsh, 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their pharmacokinetic profile and overall efficacy as potential therapeutic agents. Optimization of these physical properties is essential for improving the bioavailability and effectiveness of the compounds (Reddy et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, electrophilicity, and the presence of functional groups, define the interaction of these compounds with biological targets. Understanding these properties is key to designing compounds with desired biological activities and minimal off-target effects. The synthesis and modification of pyrazolo[3,4-d]pyrimidin-4-one derivatives aim to optimize these chemical properties to achieve high potency and selectivity (Gao et al., 2017).
Wirkmechanismus
Target of Action
ZINC02875679, also known as AB00368800-02, 3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, CBKinase1_011042, SR-01000293945, or CBKinase1_023442, is a complex compound. It’s known that zinc, a component of the compound, plays a crucial role in numerous biological functions, including cell cycle progression, immune functions, and many other physiological procedures .
Mode of Action
Zinc, a key component of the compound, is known to control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Biochemical Pathways
Zinc, a component of ZINC02875679, is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .
Pharmacokinetics
It’s known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
It’s known that zinc, a component of the compound, plays a crucial role in promoting malignancy and invasion in cancer cells, despite its low tissue concentration .
Action Environment
It’s known that zinc’s role in cell biology is reflected by the fact that approximately 10% of the human proteome is associated with zinc ions for regulation of gene expression, dna metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses .
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-6-methyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-9-5-12-14(25-9)17-16(24-8-10-6-13(21)19-18-10)20(15(12)22)7-11-3-2-4-23-11/h2-6H,7-8H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJWGVJQNSLBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC(=O)NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-1,4-diazepane](/img/structure/B5002822.png)
![ethyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]-1-piperidinecarboxylate](/img/structure/B5002823.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5002854.png)
![3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone](/img/structure/B5002861.png)
![2-[(4-fluorophenoxy)methyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002866.png)
![1-(4-bromophenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5002873.png)


![methyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5002892.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(5-chloro-2-pyridinyl)piperazine](/img/structure/B5002895.png)

![2-{[2-(2,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5002909.png)
![N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5002917.png)